Benzoxazole-7-sulfonic acid, 2-amino-5-chloro-
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Overview
Description
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications due to their broad substrate scope and functionalization potential . This particular compound is notable for its unique structure, which includes a sulfonic acid group, an amino group, and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. One common method includes the condensation reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C can yield 2-substituted benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of efficient and eco-friendly catalysts. For example, the use of periodic mesoporous organo-silica with bridged N-sulfonic acid groups as a catalyst has been reported for the solvent-free synthesis of benzoxazoles from 2-aminophenol and ortho-esters at 80°C . This method offers advantages such as high yield, simple workup, and short reaction time.
Chemical Reactions Analysis
Types of Reactions: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoxazole-7-sulfonic acid, 2-amino-5-chloro- involves targeting various enzymes and proteins. For instance, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in critical biological pathways, including cancer formation and proliferation, making benzoxazole derivatives potential candidates for anticancer therapies .
Comparison with Similar Compounds
2-Amino-5-chlorobenzoxazole: Similar structure but lacks the sulfonic acid group.
2-Amino-5-nitrobenzoxazole: Contains a nitro group instead of a chlorine atom.
2-Amino-5-methylbenzoxazole: Contains a methyl group instead of a chlorine atom.
Uniqueness: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its potential for further functionalization. The combination of the amino group, chlorine atom, and sulfonic acid group provides a versatile platform for various chemical reactions and applications, distinguishing it from other benzoxazole derivatives.
Biological Activity
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a sulfonic acid group at the 7-position, an amino group at the 2-position, and a chlorine substituent at the 5-position of the benzoxazole framework. Its molecular formula is C10H9ClN2O3S, with a molecular weight of approximately 220.65 g/mol. The unique combination of these functional groups contributes to its solubility and reactivity, making it a subject of interest in pharmacology and synthetic chemistry.
Overview of Biological Activities
Benzoxazole derivatives, including benzoxazole-7-sulfonic acid, exhibit a wide range of biological activities:
- Antimicrobial Properties : Many benzoxazole derivatives show significant antimicrobial activity against various pathogens, including bacteria and fungi .
- Anticancer Activity : Research indicates that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives possess analgesic and anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Structure-Activity Relationship
The biological activity of benzoxazole-7-sulfonic acid can be attributed to its structural features. The presence of both sulfonic acid and chlorine groups enhances its interaction with biological targets compared to other benzoxazole compounds. A comparative analysis is presented in the table below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzoxazole | Basic structure without substituents | Lacks functional groups enhancing biological activity |
2-Amino-5-chlorobenzophenone | Contains an amino group but lacks sulfonic acid | Primarily used for antimicrobial applications |
Benzothiazole | Similar bicyclic structure but contains sulfur | Exhibits different biological activities |
Benzimidazole | Contains a fused imidazole ring | Known for anti-parasitic properties |
Antimicrobial Activity
Benzoxazole derivatives have been shown to possess broad-spectrum antimicrobial activity. For instance, studies indicate that compounds derived from benzoxazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Anticancer Studies
A significant body of research has focused on the anticancer potential of benzoxazole derivatives. A study highlighted that certain benzoxazole compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds were found to be effective against breast cancer cells (MCF-7) and lung cancer cells (A549), showing promise for further development as anticancer agents .
Anti-inflammatory Mechanisms
In vivo studies have evaluated the anti-inflammatory effects of benzoxazole derivatives using models such as the carrageenan-induced paw edema test. Compounds were found to be effective in reducing inflammation and pain, suggesting their potential utility in treating inflammatory disorders .
Case Studies
- Analgesic and Anti-inflammatory Activity : A series of benzoxazole derivatives were synthesized and tested for their analgesic properties using various pain models. Results indicated that some compounds were more effective than traditional analgesics like indomethacin, with reduced gastric toxicity observed in animal models .
- Cytotoxic Effects on Cancer Cells : Research involving 3-(2-benzoxazol-5-yl)alanine derivatives revealed significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further investigation into these compounds for potential therapeutic applications against cancer .
Properties
CAS No. |
64037-29-2 |
---|---|
Molecular Formula |
C7H5ClN2O4S |
Molecular Weight |
248.64 g/mol |
IUPAC Name |
2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid |
InChI |
InChI=1S/C7H5ClN2O4S/c8-3-1-4-6(14-7(9)10-4)5(2-3)15(11,12)13/h1-2H,(H2,9,10)(H,11,12,13) |
InChI Key |
GBNSTFYSASRNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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